molecular formula C5H9N B1595098 2,5-Dihydro-1-methylpyrrole CAS No. 554-15-4

2,5-Dihydro-1-methylpyrrole

Cat. No.: B1595098
CAS No.: 554-15-4
M. Wt: 83.13 g/mol
InChI Key: AHVYPIQETPWLSZ-UHFFFAOYSA-N
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Description

2,5-Dihydro-1-methylpyrrole is a heterocyclic organic compound with the molecular formula C5H9N. It is a five-membered ring structure containing one nitrogen atom and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dihydro-1-methylpyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with methylamine under acidic conditions to form the desired pyrrole . Another method includes the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyrrole derivatives. This process is carried out under high pressure and temperature using metal catalysts such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydro-1-methylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dihydro-1-methylpyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1-methylpyrrole involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Uniqueness: 2,5-Dihydro-1-methylpyrrole is unique due to its partially saturated ring structure, which imparts distinct reactivity compared to fully aromatic pyrroles. Its methyl group also influences its chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-methyl-2,5-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVYPIQETPWLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203949
Record name 2,5-Dihydro-1-methylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554-15-4
Record name 2,5-Dihydro-1-methylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydro-1-methylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIHYDRO-1-METHYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40B34093RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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